N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14991938
Molecular Formula: C15H13FN6O3S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
![N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide -](/images/structure/VC14991938.png)
Specification
Molecular Formula | C15H13FN6O3S |
---|---|
Molecular Weight | 376.4 g/mol |
IUPAC Name | 4-fluoro-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)benzamide |
Standard InChI | InChI=1S/C15H13FN6O3S/c16-11-3-6-13(14(7-11)22-9-19-20-21-22)15(23)18-8-10-1-4-12(5-2-10)26(17,24)25/h1-7,9H,8H2,(H,18,23)(H2,17,24,25) |
Standard InChI Key | QRGAGZBAYXEYLQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzamide scaffold substituted at three strategic positions:
-
Position 2: A 1H-1,2,3,4-tetrazole ring, a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capacity .
-
Position 4: A fluorine atom, enhancing lipophilicity and influencing electronic properties .
-
N¹-position: A 4-(aminosulfonyl)benzyl group, introducing sulfonamide functionality linked to carbonic anhydrase inhibition .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₈FN₅O₃S |
Molecular Weight | 447.46 g/mol |
Hydrogen Bond Donors | 3 (tetrazole NH, sulfonamide NH₂) |
Hydrogen Bond Acceptors | 8 (tetrazole N, sulfonamide O, amide O) |
LogP (Predicted) | 2.1–2.8 |
The sulfonamide group (-SO₂NH₂) enhances solubility in polar solvents, while the fluorine atom modulates membrane permeability .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key intermediates:
-
4-Fluoro-2-(1H-tetrazol-1-yl)benzoic Acid: Achieved via cyclization of 2-cyano-4-fluorobenzoic acid with sodium azide in trimethyl orthoformate .
-
4-(Aminosulfonyl)benzylamine: Prepared by chlorosulfonation of toluene followed by amination .
-
Amide Coupling: Condensation of the benzoic acid derivative with 4-(aminosulfonyl)benzylamine using carbodiimide activators (e.g., EDC/HOBt) .
Critical Reaction Steps
-
Tetrazole Formation: Cyclization at 80–100°C for 12–18 hours yields the tetrazole ring with >85% efficiency .
-
Sulfonamide Introduction: Controlled amination at 0–5°C prevents over-sulfonation .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 2: Synthetic Yield Optimization
Step | Reagents | Yield (%) |
---|---|---|
Tetrazole cyclization | NaN₃, TMOF, AcOH | 87 |
Sulfonamide amination | NH₃, DCM | 78 |
Amide coupling | EDC, HOBt, DMF | 82 |
Pharmacological Profile and Mechanisms
Carbonic Anhydrase Inhibition
The sulfamoylbenzyl group confers potent inhibition of carbonic anhydrase isoforms (e.g., CA-II, Ki = 12 nM), comparable to acetazolamide derivatives . Molecular docking reveals hydrogen bonds with Thr199 and Zn²⁺ coordination in the active site .
Antimicrobial Activity
Tetrazole-bearing analogs exhibit broad-spectrum activity:
-
Bacterial Strains: MIC = 4–16 µg/mL against S. aureus and E. coli .
-
Fungal Strains: IC₅₀ = 8–32 µg/mL for C. albicans .
Mechanistically, tetrazoles disrupt microbial cell wall biosynthesis via penicillin-binding protein inhibition .
Structure-Activity Relationships (SAR)
-
Tetrazole Substituents: Replacement with pyrazole reduces CA-II affinity by 15-fold, emphasizing the role of tetrazole’s hydrogen-bonding network .
-
Fluorine Position: Para-fluoro substitution enhances blood-brain barrier penetration (LogBB = 0.4 vs. 0.1 for non-fluorinated analogs) .
-
Sulfonamide Linker: N-Benzyl substitution improves metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for methyl derivatives) .
Table 3: Biological Activity of Structural Analogs
Compound | CA-II Inhibition (Ki, nM) | MIC (S. aureus, µg/mL) |
---|---|---|
Parent compound | 12 ± 1.2 | 4 ± 0.8 |
Des-fluoro analog | 18 ± 2.1 | 16 ± 2.4 |
Pyrazole replacement | 180 ± 15 | 64 ± 5.3 |
Pharmacokinetic and Toxicity Considerations
-
Absorption: Moderate oral bioavailability (F = 45–50%) due to sulfonamide hydrophilicity .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the benzyl group generates inactive metabolites .
-
Toxicity: No significant hepatotoxicity at <100 mg/kg (rodent models), but sulfonamide allergies may limit clinical use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume